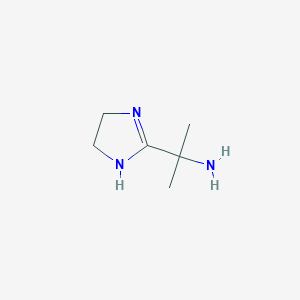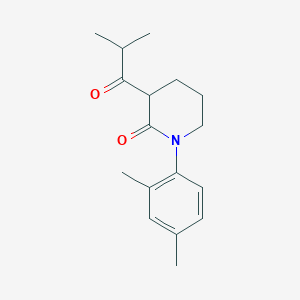amine](/img/structure/B13217313.png)
[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Difluorophenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 1-(2,4-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NO2+, Cl2, Br2, FeCl3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry: 1-(2,4-Difluorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1-(2,4-Difluorophenyl)ethylamine, particularly in the development of new drugs for treating neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl and methylpropylamine groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
- [1-(2,4-Difluorophenyl)ethyl]amine
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(2,4-Difluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,4-Difluorophenyl)ethylamine exhibits unique properties due to the presence of the 2-methylpropylamine group. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a more effective candidate for certain applications. Additionally, the difluorophenyl group provides increased chemical stability and resistance to metabolic degradation.
Propiedades
Fórmula molecular |
C12H17F2N |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3 |
Clave InChI |
GMZXWNGRVIEVQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(C)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


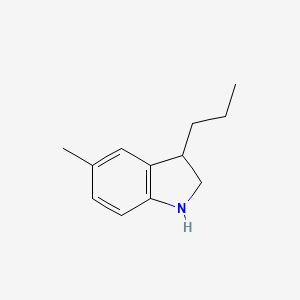
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

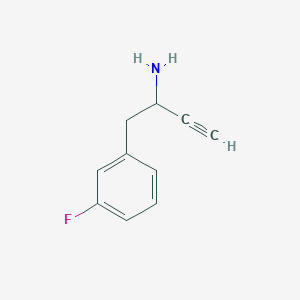
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)
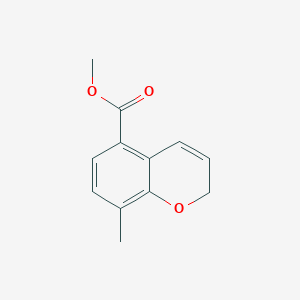
![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

